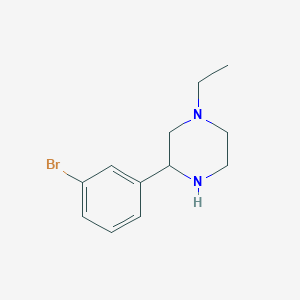

3-(3-Bromophenyl)-1-ethylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

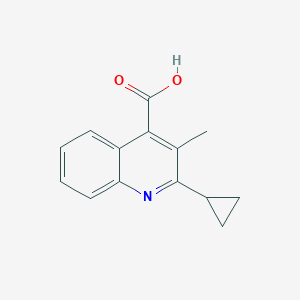

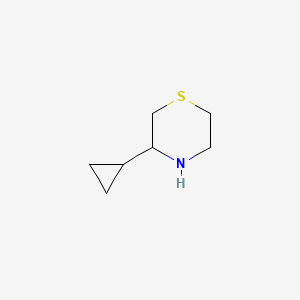

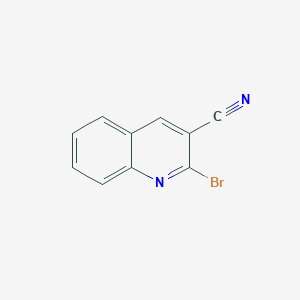

3-(3-Bromophenyl)-1-ethylpiperazine (3-BEP) is a heterocyclic compound belonging to the piperazine family of compounds. It is a colorless, odorless, crystalline solid that is soluble in water and alcohols. Its structure consists of a phenyl ring with a bromine atom attached to it and an ethyl group attached to the piperazine ring. 3-BEP is used in a variety of scientific research applications, including drug design, synthesis, and analysis.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Catechol Oxidase Models : Researchers synthesized less symmetrical dicopper(II) complexes using bromophenyl-based ligands, including 3-(3-Bromophenyl)-1-ethylpiperazine derivatives, to model the active site of type 3 copper proteins. These complexes demonstrated increased catecholase activity, providing insights into the enzyme's function and the influence of thioether groups near the metal site (Merkel et al., 2005).

- Antimicrobial Activity : Novel succinimide derivatives, including those with this compound, showed promising in vitro antifungal activities. This study highlights the potential of these compounds as novel fungicides and the use of density functional theory (DFT) calculations to explore the structure-activity relationship (SAR) (Cvetković et al., 2019).

Biological Activities

- Cancer Research : A novel bromophenol derivative, BOS-102, containing a this compound moiety, exhibited significant anticancer activities on human lung cancer cell lines. The study provided insights into its mechanism of action, including cell cycle arrest and apoptosis induction via ROS-mediated pathways (Guo et al., 2018).

- Enzyme Inhibition : Thiazolylhydrazone derivatives with this compound side chains were evaluated for their inhibitory activities against butyrylcholinesterase (BChE), showing promising results. These findings contribute to understanding the molecular basis of BChE inhibition and the potential therapeutic applications of these compounds (Işık et al., 2022).

Synthesis of Heterocycles

- Cyclisation onto Azoles : Aryl radical building blocks, including this compound derivatives, were used in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. This study highlights the application of these compounds in constructing complex molecular architectures (Allin et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds . The compound’s bromophenyl group may play a key role in these interactions .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

A study on a similar compound suggests that it is quickly absorbed into the blood circulatory system

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in gene expression, protein synthesis, and cell cycle progression .

Analyse Biochimique

Biochemical Properties

3-(3-Bromophenyl)-1-ethylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) and related biomarkers .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of acetylcholinesterase, leading to altered nerve impulse transmission and potential behavioral changes . Furthermore, this compound may affect oxidative stress levels within cells, influencing the production of ROS and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting cholinergic signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in nerve impulse transmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it may cause toxic or adverse effects, including significant inhibition of acetylcholinesterase and subsequent behavioral changes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and overall efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, its distribution within various tissues can affect its overall pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the endoplasmic reticulum or mitochondria can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUDSMCRMQDHGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)

![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)

![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)